

Chemical structure and properties of Cytarabine (Cylocide).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cylocide**

Cat. No.: **B7812334**

[Get Quote](#)

Cytarabine (Cylocide): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine, also known as cytosine arabinoside (ara-C), is a potent antimetabolite chemotherapy agent. It is a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, metabolism, and key experimental protocols related to cytarabine.

Chemical Structure and Identification

Cytarabine is a synthetic nucleoside analogue, differing from the natural nucleosides cytidine and deoxycytidine in the sugar moiety. It consists of a cytosine base attached to an arabinose sugar instead of the ribose or deoxyribose found in RNA and DNA, respectively. This structural alteration is the basis of its cytotoxic activity.^[1]

Chemical Name: 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Synonyms: Ara-C, Cytosine Arabinoside, **Cylocide**

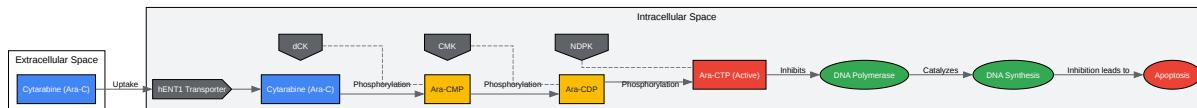
Table 1: Chemical Identifiers

Identifier	Value
CAS Number	147-94-4
Molecular Formula	C ₉ H ₁₃ N ₃ O ₅
Molecular Weight	243.22 g/mol
IUPAC Name	4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
InChI Key	UHDGCWIWMRVCDJ-CCXZUQQUSA-N
PubChem CID	6253

Physicochemical Properties

The physicochemical properties of cytarabine are crucial for its formulation, delivery, and biological activity. It is a white to off-white crystalline powder.

Table 2: Physicochemical Properties of Cytarabine

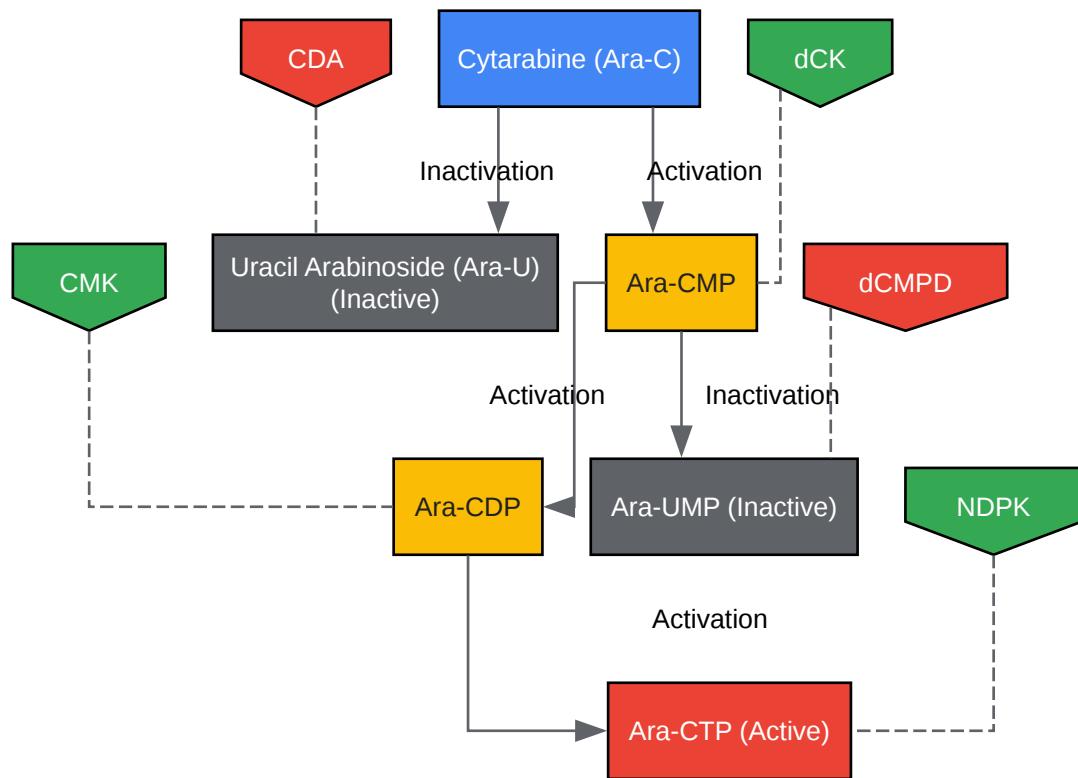

Property	Value	Reference
Melting Point	212-213 °C	PubChem
Solubility	Water: Freely soluble (1 g in ~10 mL)	PubChem
Ethanol: Slightly soluble	PubChem	
Chloroform: Very slightly soluble	PubChem	
pKa	4.35	DrugBank
logP	-2.1	DrugBank
Stability	Stable in solid form. Solutions are more stable at acidic pH. Degrades in alkaline solutions.	International Journal of Pharmaceutics, 1998

Mechanism of Action

Cytarabine exerts its cytotoxic effects by interfering with DNA synthesis. As a prodrug, it requires intracellular activation to its triphosphate form, cytarabine triphosphate (ara-CTP).

- **Cellular Uptake:** Cytarabine enters the cell primarily through human equilibrative nucleoside transporter 1 (hENT1).
- **Intracellular Activation:** Inside the cell, cytarabine is sequentially phosphorylated by deoxycytidine kinase (dCK) to cytarabine monophosphate (ara-CMP), then by cytidylate kinase to cytarabine diphosphate (ara-CDP), and finally by nucleoside diphosphate kinase to the active ara-CTP.
- **Inhibition of DNA Synthesis:** Ara-CTP is a competitive inhibitor of DNA polymerase α and β . Its incorporation into the growing DNA strand leads to chain termination, as the 3'-hydroxyl group of the arabinose sugar is in a trans position, which sterically hinders the formation of the next phosphodiester bond.
- **Induction of Apoptosis:** The inhibition of DNA replication and the accumulation of DNA damage trigger cell cycle arrest in the S-phase and induce apoptosis (programmed cell

death).

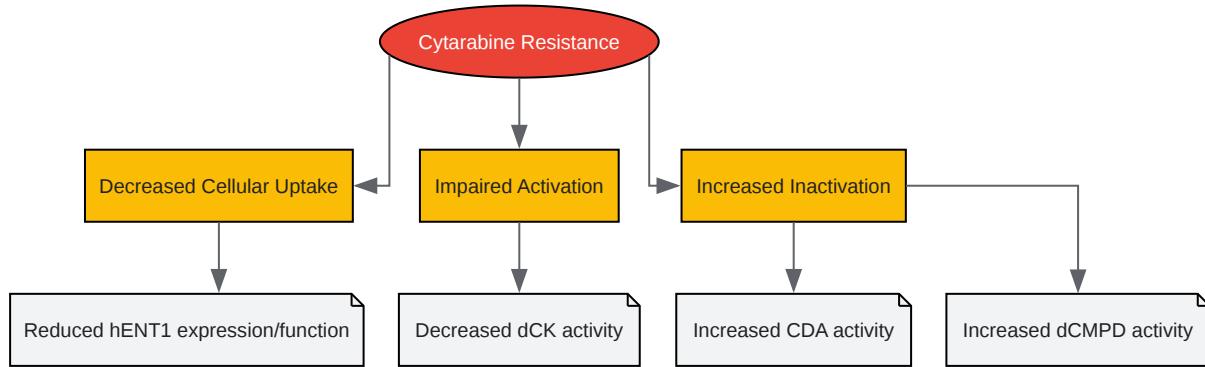

[Click to download full resolution via product page](#)

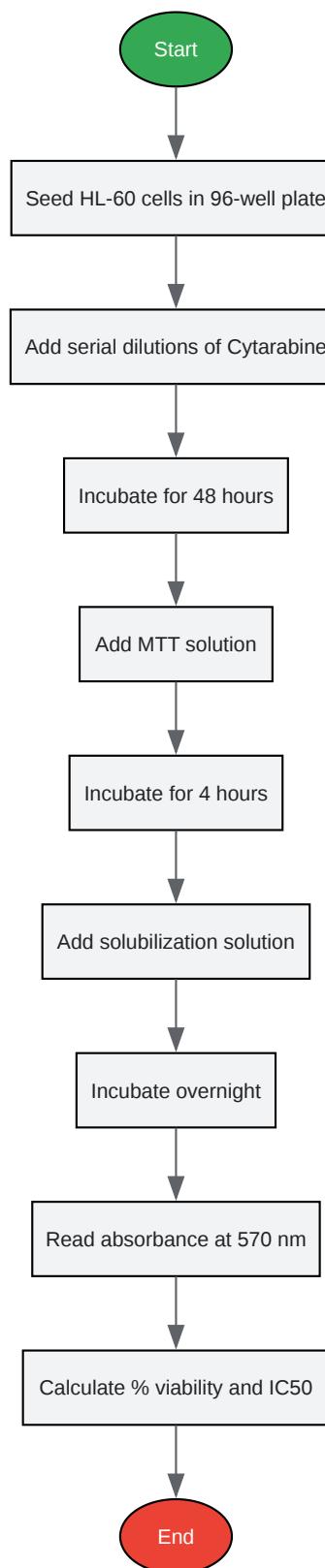
Caption: Signaling pathway of Cytarabine's mechanism of action.

Metabolism and Inactivation

The clinical efficacy of cytarabine is significantly influenced by its metabolism and inactivation pathways.

- Activation: As described above, the phosphorylation cascade to ara-CTP is the key activation pathway.
- Inactivation: The primary route of inactivation is deamination by cytidine deaminase (CDA), which is abundant in the liver, plasma, and peripheral tissues. CDA converts cytarabine to the inactive metabolite, uracil arabinoside (ara-U), which is then excreted in the urine. Deoxycytidylate deaminase can also inactivate ara-CMP to ara-UMP.


[Click to download full resolution via product page](#)


Caption: Metabolic pathway of Cytarabine activation and inactivation.

Mechanisms of Resistance

Resistance to cytarabine is a significant clinical challenge. The primary mechanisms of resistance can be categorized as follows:

- Decreased Cellular Uptake: Reduced expression or function of the hENT1 transporter limits the entry of cytarabine into the cell.
- Impaired Activation: Decreased activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation pathway, leads to lower intracellular levels of ara-CTP.
- Increased Inactivation: Elevated levels of cytidine deaminase (CDA) or deoxycytidylate deaminase (dCMPD) enhance the conversion of cytarabine and its active metabolites to inactive forms.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- To cite this document: BenchChem. [Chemical structure and properties of Cytarabine (Cycloicide).]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7812334#chemical-structure-and-properties-of-cytarabine-cycloicide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com